molecular formula C25H24N2O3 B11635123 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-[4-(propan-2-yl)phenoxy]acetamide

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11635123
M. Wt: 400.5 g/mol
InChI Key: FVDQSVIJRJPELU-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-[4-(propan-2-yl)phenoxy]acetamide is a complex organic compound that features a benzoxazole ring fused with a phenyl group, and an acetamide group linked to a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of an ortho-aminophenol with a carboxylic acid derivative under acidic conditions.

    Substitution Reactions: The benzoxazole derivative is then subjected to electrophilic aromatic substitution to introduce the methyl group at the 2-position.

    Coupling with Phenoxyacetic Acid: The final step involves coupling the benzoxazole derivative with phenoxyacetic acid or its derivatives using coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzoxazole and phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-[4-(propan-2-yl)phenoxy]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, while the phenoxyacetamide moiety may interact with proteins or enzymes, inhibiting their function. This dual interaction can disrupt cellular processes, making it a potential candidate for anticancer or antimicrobial therapies.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds like 2-(2-hydroxyphenyl)benzoxazole and 2-(2-aminophenyl)benzoxazole share structural similarities.

    Phenoxyacetamide Derivatives: Compounds such as 2-(4-chlorophenoxy)acetamide and 2-(4-methoxyphenoxy)acetamide.

Uniqueness

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to the combination of the benzoxazole and phenoxyacetamide moieties, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications compared to its individual components or similar compounds.

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C25H24N2O3/c1-16(2)18-10-12-20(13-11-18)29-15-24(28)26-22-14-19(9-8-17(22)3)25-27-21-6-4-5-7-23(21)30-25/h4-14,16H,15H2,1-3H3,(H,26,28)

InChI Key

FVDQSVIJRJPELU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)COC4=CC=C(C=C4)C(C)C

Origin of Product

United States

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